molecular formula C16H15N3O2 B2461124 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034327-63-2

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2461124
CAS No.: 2034327-63-2
M. Wt: 281.315
InChI Key: AXLMMHBHEUZUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a benzamide group linked via an ethyl chain to a pyrazole ring substituted with a furan-2-yl group. This structural motif is common in the development of potential therapeutic agents, as both the pyrazole and furan heterocycles are known to contribute significantly to biological activity . The core pyrazole scaffold is recognized as a privileged structure in pharmacology, with demonstrated biological activities including anti-inflammatory and anticancer properties . Established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and anti-cancer agents like crizotinib exemplify the clinical relevance of the pyrazole pharmacophore . The incorporation of the furan ring adds conformational flexibility and influences the compound's electronic properties, which can be critical for interactions with biological targets . In research settings, this compound serves as a valuable building block for the synthesis of more complex molecules and is used in studies aimed at understanding the interaction of heterocyclic compounds with enzymes and receptors. Its mechanism of action is anticipated to involve the modulation of specific enzymatic pathways or protein targets, potentially leading to the inhibition of cancer cell proliferation or the reduction of inflammation . Researchers can utilize this compound to explore new leads in the development of targeted therapies. Please note: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(13-5-2-1-3-6-13)17-8-9-19-12-14(11-18-19)15-7-4-10-21-15/h1-7,10-12H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLMMHBHEUZUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways

Pyrazole Ring Formation

The 4-(furan-2-yl)-1H-pyrazole core is synthesized via cyclocondensation reactions. Two predominant methods are observed:

Hydrazine-Diketone Cyclization

Reacting 1,3-diketones with hydrazine derivatives under acidic conditions (Scheme 1):

Reagents :

  • 1,3-Diketone precursor (e.g., furan-2-carbonylacetone)
  • Hydrazine hydrate (1.2–1.5 eq)
  • Solvent: Ethanol or acetic acid
  • Catalyst: HCl or H₂SO₄ (0.1–0.5 eq)

Conditions :

  • Temperature: 80–100°C
  • Duration: 6–12 h
  • Yield: 68–78%

Mechanism :

  • Nucleophilic attack by hydrazine on diketone carbonyl groups
  • Cyclization via dehydration
  • Aromatization to form pyrazole

Table 1: Optimization of Pyrazole Synthesis

Parameter Optimal Range Impact on Yield Source
Hydrazine Equiv. 1.2–1.5 Maximizes ring closure
Acid Catalyst 0.3 eq H₂SO₄ Reduces side products
Solvent Polarity Ethanol > DMF Improves cyclization
Vilsmeier-Haach Formylation

For substituted pyrazoles, formylation precedes furan coupling (Scheme 2):

Reagents :

  • Pyrazole precursor (e.g., 3-(furan-2-yl)-1H-pyrazole)
  • DMF/POCl₃ (Vilsmeier reagent)

Conditions :

  • Temperature: 0°C → 90°C (gradient)
  • Duration: 2–4 h
  • Yield: 65–72%

Furan Incorporation

The furan-2-yl group is introduced via cross-coupling reactions:

Suzuki-Miyaura Coupling

Applicable for aryl-functionalized pyrazoles (Scheme 3):

Reagents :

  • 4-Bromo-1H-pyrazole
  • Furan-2-boronic acid (1.1 eq)
  • Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃ (2 eq)

Conditions :

  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C
  • Duration: 8 h
  • Yield: 82–89%

Critical Note :

  • Oxygen-free conditions prevent furan oxidation
Nucleophilic Aromatic Substitution

For electron-deficient pyrazoles (Scheme 4):

Reagents :

  • 4-Nitro-1H-pyrazole
  • Furan-2-lithium (1.5 eq)

Conditions :

  • Solvent: THF, –78°C → RT
  • Duration: 12 h
  • Yield: 58–63%

Ethylamine Spacer Attachment

The ethyl linker is introduced via alkylation (Scheme 5):

Reagents :

  • 4-(Furan-2-yl)-1H-pyrazole
  • 2-Chloroethylamine hydrochloride (1.2 eq)
  • Base: K₂CO₃ (3 eq)

Conditions :

  • Solvent: DMF
  • Temperature: 60°C
  • Duration: 6 h
  • Yield: 75–81%

Mechanistic Insight :

  • SN2 displacement of chloride by pyrazole nitrogen

Benzamide Coupling

Final assembly via amide bond formation (Scheme 6):

Carbodiimide-Mediated Coupling

Reagents :

  • Benzoyl chloride (1.1 eq)
  • Ethylamine-pyrazole intermediate
  • EDC·HCl (1.5 eq), HOBt (1.5 eq)
  • Base: DIPEA (2 eq)

Conditions :

  • Solvent: DCM
  • Temperature: 0°C → RT
  • Duration: 12 h
  • Yield: 85–92%

Table 2: Amidation Efficiency by Reagent

Coupling Reagent Solvent Yield (%) Purity (HPLC) Source
EDC/HOBt DCM 92 98.5
DCC/DMAP THF 88 97.2
HATU DMF 90 98.1
Schotten-Baumann Reaction

For scale-up synthesis (Scheme 7):

Reagents :

  • Benzoyl chloride (1.05 eq)
  • Ethylamine-pyrazole intermediate
  • Aqueous NaOH (10%)

Conditions :

  • Solvent: H₂O/EtOAc (biphasic)
  • Temperature: 0–5°C
  • Duration: 1 h
  • Yield: 78–84%

Optimization Strategies

Purification Methods

  • Column Chromatography : Silica gel (230–400 mesh), eluent EtOAc/Hexane (3:7 → 1:1)
  • Recrystallization : Ethanol/water (80:20) achieves >99% purity

Yield Enhancement

  • Microwave Assistance : Reduces reaction time by 40–60% (e.g., pyrazole cyclization in 2 h vs. 6 h conventional)
  • Catalytic Systems : Pd-XPhos increases Suzuki coupling yield to 94%

Analytical Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.42 (s, 1H, Pyrazole-H)
  • δ 7.85–7.30 (m, 5H, Benzamide-H)
  • δ 6.78–6.35 (m, 3H, Furan-H)
  • δ 4.12 (t, J=6.4 Hz, 2H, CH₂N)
  • δ 3.65 (t, J=6.4 Hz, 2H, CH₂CO)

IR (KBr, cm⁻¹) :

  • 1654 (C=O stretch, amide)
  • 1550 (C=N pyrazole)
  • 1015 (C-O-C furan)

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (Source) Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
Target Compound C₁₇H₁₆N₃O₂* ~294.33 Not reported Ethyl-linked benzamide, furan-2-yl, pyrazole
Example 53 () C₃₁H₂₄F₂N₆O₃ 589.1 175–178 Fluorinated chromenone, pyrazolopyrimidine
N-(2-Oxo-2-(...hydrazinyl)ethyl)-4-propoxybenzamide () C₂₉H₂₈N₄O₃ ~480.56 Not reported Propoxybenzamide, hydrazine linker, p-tolyl group
MC4387 () C₄₃H₄₃N₇O₁₀S 842.90 Not reported Nitrophenyl, dimethylfuran, peptide-like chain
N-Phenyl-2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)benzamide () C₁₇H₁₃F₃N₃O 278.13 Not reported Trifluoromethyl, phenylpyrazole
EP 3 532 474 B1 Derivatives () C₂₅H₃₀FN₅O₃ ~491.54 Not reported Cyclohexyl, tetrahydropyran, triazolopyridine
Key Observations:
  • Substituent Effects : The target compound’s furan-2-yl group contrasts with fluorinated (e.g., Example 53) or trifluoromethyl () substituents in analogs. Furan’s electron-rich nature may enhance π-π interactions in target binding, while fluorinated groups improve metabolic stability and lipophilicity.
  • Linker Diversity : The ethyl linker in the target compound differs from hydrazine () or peptide-like chains (), affecting conformational flexibility and solubility.
  • Molecular Weight : The target compound (~294 Da) is smaller than most analogs (e.g., MC4387 at 843 Da), suggesting better bioavailability and permeability.
Spectroscopic Data:
  • IR and MS : The trifluoromethyl analog () shows characteristic IR peaks at 1661 cm⁻¹ (amide C=O) and 748 cm⁻¹ (CF₃ bending). Its HR-MS (278.1288 [M+H⁺]) aligns closely with theoretical values, providing a benchmark for validating the target compound’s structure.
  • Melting Points : Example 53 exhibits a high melting point (175–178°C), likely due to strong intermolecular interactions from its fused pyrazolopyrimidine ring.

Pharmacological Implications (Inferred from Analogs)

  • Kinase Inhibition: Pyrazolopyrimidine derivatives (e.g., Example 53) are known kinase inhibitors, implying the target compound may share similar mechanisms.
  • Anticancer Activity : The nitro group in MC4387 is linked to DNA intercalation, though its bulky structure may limit tissue penetration compared to the smaller target compound.
  • Metabolic Stability : The trifluoromethyl group in enhances resistance to oxidative metabolism, a feature absent in the furan-containing target compound, which may require structural optimization.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyrazole ring, and an amide group. Its molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, and its IUPAC name is N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide. The unique combination of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting bacterial growth, with significant activity against strains such as E. coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Reference
E. coli30
Staphylococcus aureus28
Candida albicans25

The compound exhibited strong inhibitory effects, comparable to standard antibiotics, indicating its potential as a therapeutic agent for treating infections.

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Research indicates that it may induce cell apoptosis and inhibit tumor growth.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF73.79Induces apoptosis
NCI-H46012.50Inhibits Aurora-A kinase
A54942.30Growth inhibition

The compound's mechanism involves the inhibition of key kinases associated with cancer progression, making it a candidate for further development as an anticancer drug.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of this compound. Researchers found that modifications to the furan and pyrazole moieties significantly affected biological activity, leading to enhanced efficacy against specific cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.